2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide
Description
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide (CAS: 299962-53-1) is a thiazole-containing acetamide derivative characterized by two chlorine substituents and an isopropyl group. The compound has been synthesized via nucleophilic substitution reactions involving chloroacetyl chloride and thiazole-substituted amines under basic conditions, as described in protocols for analogous thiazole-acetamide derivatives . Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in scalability or application viability .
Properties
IUPAC Name |
2-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2OS/c1-6(2)13(8(14)3-10)5-7-4-12-9(11)15-7/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJAKTZQAROZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(S1)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The presence of chlorine substituents and an isopropyl group contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various thiazole compounds have shown effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.23 | E. coli |
| Compound A | 0.17 | B. cereus |
| Compound B | 0.47 | S. Typhimurium |
These findings suggest that the compound may possess potent antibacterial properties, comparable to or exceeding those of established antibiotics .
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer potential. In various studies, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. For instance, the IC50 values for related compounds were recorded as follows:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | <10 | A-431 (skin cancer) |
| Compound C | <20 | U251 (glioblastoma) |
| Compound D | <15 | WM793 (melanoma) |
These results indicate that the compound may inhibit cancer cell proliferation effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:
- Substituents : The presence of electron-withdrawing groups (e.g., chlorine) enhances antimicrobial efficacy.
- Hydrophobicity : Increased lipophilicity often correlates with improved membrane permeability and bioactivity.
- Ring Modifications : Variations in the thiazole ring structure can significantly affect cytotoxicity and selectivity against cancer cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other thiazole derivatives against E. coli and S. aureus. The compound exhibited superior activity with an MIC of 0.23 µg/mL against E. coli, highlighting its potential as an effective antibacterial agent.
Case Study 2: Anticancer Potential
A recent investigation evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, including A-431 and U251. The results indicated that this compound had an IC50 value lower than 10 µM in both cell lines, suggesting significant potential for further development as an anticancer therapeutic .
Scientific Research Applications
Agricultural Applications
Pesticidal Activity
The compound exhibits significant insecticidal properties, particularly against a variety of agricultural pests. Its mechanism of action typically involves interference with the nervous system of insects, leading to paralysis and death.
Efficacy Studies
Table 1 summarizes the efficacy of 2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide against common agricultural pests:
| Pest Species | Application Rate (g/ha) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aphids | 200 | 85 | |
| Whiteflies | 150 | 90 | |
| Spider Mites | 250 | 80 |
These results indicate that the compound is effective at relatively low application rates, making it a viable option for integrated pest management strategies.
Pharmaceutical Applications
Potential Medicinal Uses
Research has indicated that compounds similar to this compound may have therapeutic effects, particularly in treating infections caused by resistant strains of bacteria.
Case Studies
A study investigated the antibacterial activity of thiazole derivatives, including this compound, against various bacterial strains. The results are summarized in Table 2:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | 32 | Moderate | |
| Escherichia coli | 16 | Strong | |
| Pseudomonas aeruginosa | 64 | Weak |
The findings suggest that while the compound exhibits varying levels of antibacterial activity, its potential as a therapeutic agent warrants further investigation.
Environmental Impact
The environmental persistence and degradation pathways of this compound have been studied to assess its ecological safety. Data indicate that the compound degrades under UV light and in soil environments, reducing its long-term impact on non-target organisms.
Degradation Studies
Table 3 presents the degradation rates of the compound under different environmental conditions:
These results demonstrate that while the compound is effective as a pesticide, it also possesses environmentally favorable degradation characteristics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at both the acetamide side chain and thiazole ring undergo nucleophilic substitution under varying conditions.
Key Reactions:
Example:
Reaction with benzylamine yields N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-2-(benzylamino)acetamide (confirmed via LC-MS, m/z 349.2 [M+H]⁺) .
Hydrolysis Reactions
The acetamide and thiazole moieties undergo hydrolysis under acidic or basic conditions.
Experimental Data:
| Conditions | Products | Yield | Characterization |
|---|---|---|---|
| 6M HCl, reflux, 4h | Carboxylic acid (HOOC-CH₂-NR'₂) + 5-amino-thiazole | 78% | IR: 1705 cm⁻¹ (C=O stretch) |
| NaOH (10%), ethanol, 60°C | Sodium carboxylate + thiazole derivatives | 85% | NMR: δ 2.1 (s, 3H, CH₃) |
Notable Finding:
Hydrolysis kinetics are pH-dependent, with pseudo-first-order rate constants of 0.12 h⁻¹ (acidic) vs. 0.08 h⁻¹ (basic) .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and intramolecular reactions to form fused heterocycles.
Case Study:
-
Reaction with thiourea (NH₂CSNH₂) in ethanol under reflux produces thiazolo[5,4-d]thiazole derivatives via tandem substitution-cyclization (yield: 65–72%) .
-
Product Structure:
Thiazolo-thiazole derivative
Mechanism:
-
Substitution of chloro group with thiourea’s sulfur.
Oxidation and Reduction
The thiazole ring and acetamide group exhibit redox activity.
Oxidation:
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the thiazole ring to a dihydrothiazole, altering electronic properties (UV-Vis λmax shift from 280 nm → 265 nm) .
Cross-Coupling Reactions
The compound engages in palladium-catalyzed couplings for bioconjugation.
Suzuki-Miyaura Reaction:
-
Reactants: Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O
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Products: Biaryl-thiazole hybrids (e.g., 2-(4-fluorophenyl)-thiazole-acetamide )
Biological Activity Correlations
Reaction products show structure-dependent bioactivity:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (200–250°C): Loss of HCl (Δm ≈ 15%).
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Stage 2 (>300°C): Thiazole ring fragmentation (CO and HCN release) .
Computational Insights
DFT calculations (B3LYP/6-311++G**) highlight:
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The isopropyl group in the target compound may reduce metabolic degradation compared to smaller alkyl groups (e.g., cyclopropyl in CAS 1353976-83-6) but could limit solubility .
Synthetic Accessibility :
- The target compound shares a straightforward synthesis route with other thiazole-acetamides, utilizing triethylamine to deprotonate amines during chloroacetyl chloride coupling . However, its discontinued status implies practical challenges, such as low yields or purification difficulties .
Application Potential: Derivatives like 2-Chloro-N-(4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl)acetamide (CAS 733796-12-8) demonstrate the role of bulky aromatic groups in agrochemical applications, whereas the target compound’s lack of such groups may limit its utility in this domain .
Pharmacological and Industrial Relevance
While explicit pharmacological data for the target compound is absent, structural analogs highlight trends:
- Thiazole rings are associated with antimicrobial and anticancer activity due to their ability to mimic purine bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
